molecular formula C9H11NO2 B100247 Carbamic acid, N-ethyl-, phenyl ester CAS No. 17576-39-5

Carbamic acid, N-ethyl-, phenyl ester

Cat. No. B100247
CAS RN: 17576-39-5
M. Wt: 165.19 g/mol
InChI Key: KZMHCQUAMFYNRF-UHFFFAOYSA-N
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Description

Carbamic acid, N-ethyl-, phenyl ester is a chemical compound that belongs to the class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of carbamic acid esters can be achieved through various methods. One approach involves the biochemical evaluation of carbamoylalkenyl phenyloxy carboxylic acid derivatives, which are synthesized and then evaluated as inhibitors of steroid 5α-reductase, an enzyme linked to diseases like prostate cancer and benign prostatic hyperplasia . Another method reported is the synthesis of N,N-disubstituted carbamodithioic acid ethyl esters, which are structurally supported by UV, IR, and NMR spectroscopy, as well as elemental analysis . Additionally, carbamic acid esters can be synthesized using carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent for palladium-catalyzed amination of aryl halides, allowing the preparation of anilines with sensitive functional groups . A novel one-pot synthesis method has also been developed for (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, using Raney nickel as a catalyst .

Molecular Structure Analysis

The molecular structure of carbamic acid esters can be elucidated using various spectroscopic techniques. For instance, the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by FT-NMR and FT-IR spectroscopy, and its crystal structure was determined through X-ray diffraction studies . The compound was found to crystallize in the monoclinic space group with a non-planar conformation, except for the carbazole moiety. The crystal packing was stabilized by strong N–H···O hydrogen bonding, weak C–H···π interactions, and π–π stacking interactions .

Chemical Reactions Analysis

Carbamic acid esters can participate in various chemical reactions due to their functional groups. The anticholinergic activity of some newly synthesized N,N-disubstituted carbamodithioic acid ethyl esters has been tested, indicating potential pharmacological applications . The palladium-catalyzed amination using carbamic acid esters as ammonia equivalents demonstrates their reactivity and usefulness in synthesizing anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. For example, the crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provide insights into its physical properties, such as its crystalline form, unit cell dimensions, and thermal stability as determined by DSC and TGA . These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Scientific Research Applications

Toxicity and Health Concerns

Ethyl carbamate, also known as urethane, is a toxic chemical found in various foods and beverages, especially fermented ones. It's genotoxic and carcinogenic to multiple species and is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. The mechanism of its formation in food and beverages, its detection methods, and strategies to minimize its levels in consumables are extensively studied (Weber & Sharypov, 2009).

Pharmaceutical Applications

(S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447) is a potential atypical antipsychotic drug. It exhibits selective binding to serotonin and dopamine receptors and has shown promising results in behavioral studies. Despite its potency, it does not induce catalepsy at therapeutic doses, suggesting fewer undesirable side effects (Seon Min Dong et al., 2009).

Neuroprotective and Antioxidant Properties

Ethyl ferulate, a derivative of carbamic acid, shows significant antioxidant and neuroprotective activities. Its potential uses in the nutraceutical and pharmaceutical industry, its pharmacological activities, and the current patent scenario are the subjects of scientific and technological prospecting (F. Cunha et al., 2019).

Anticonvulsant Properties

N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester (D-23129) is a novel anticonvulsant drug. It shows potent anticonvulsant activity against various types of seizures in animal models without inducing significant neurotoxic effects, making it a potential candidate for antiepileptic therapy (C. Tober et al., 1996).

Enzyme Inhibition Studies

Carbamates, including carbamic acid esters, are effective acetylcholinesterase inhibitors. They undergo slow hydrolysis after binding to the enzyme, a process called decarbamoylation. The rate of decarbamoylation varies significantly among different carbamates and provides valuable insights into enzyme-inhibitor interactions (T. Rosenberry & J. Cheung, 2019).

Safety And Hazards

“Carbamic acid, N-ethyl-, phenyl ester” is a probable human carcinogen . It’s important to handle this compound with care to ensure food safety and human health .

properties

IUPAC Name

phenyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHCQUAMFYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylcarbamic acid phenyl ester

Synthesis routes and methods

Procedure details

An aqueous solution of ethylamine (2.58g of 70% solution, 0.04 mole) and an aqueous sodium hydroxide solution (1.44g in 8 ml solution, 0.036 mole) were added dropwise simultaneously over a period of 15 minutes to a cool solution of phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml). The reaction mixture was stirred for one hour, then separated. The organic layer was dried over anhydrous magnesium sulfate, then filtered and stripped of solvent on a Rotovap. White crystals of phenyl N-ethylcarbamate weighing 6.27g were obtained having a melting point of 49°-50° C.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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